molecular formula C20H14O5 B11209576 (8Z)-8-(4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione

(8Z)-8-(4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione

Cat. No.: B11209576
M. Wt: 334.3 g/mol
InChI Key: RJSZCUGBCVPEBX-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8Z)-8-(4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of a methoxybenzylidene group at the 8-position and a methyl group at the 4-position further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8Z)-8-(4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable furochromene precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(8Z)-8-(4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(8Z)-8-(4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8Z)-8-(4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • (8Z)-8-(4-hydroxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione
  • (8Z)-8-(4-chlorobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione
  • (8Z)-8-(4-nitrobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione

Uniqueness

The presence of the methoxy group in (8Z)-8-(4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

(8Z)-8-[(4-methoxyphenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,9-dione

InChI

InChI=1S/C20H14O5/c1-11-9-17(21)25-20-14(11)7-8-15-18(20)19(22)16(24-15)10-12-3-5-13(23-2)6-4-12/h3-10H,1-2H3/b16-10-

InChI Key

RJSZCUGBCVPEBX-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC=C(C=C4)OC)/O3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC=C(C=C4)OC)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.